

# What are the physical and chemical properties of Neotuberostemonone

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## Compound of Interest

Compound Name: Neotuberostemonone

Cat. No.: B1154507

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## Neotuberostemonone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Neotuberostemonone** is a naturally occurring alkaloid belonging to the Stemona alkaloid family. These compounds are isolated from the roots of various Stemona species, plants that have a long history of use in traditional medicine, particularly for their antitussive and insecticidal properties. This technical guide provides a detailed overview of the known physical and chemical properties of **Neotuberostemonone**, compiled from the available scientific literature.

### Chemical and Physical Properties

**Neotuberostemonone** is a complex polycyclic alkaloid. Its core structure and functional groups contribute to its specific chemical and physical characteristics. While some properties have been well-documented, specific quantitative data for others, such as melting point and solubility, are not readily available in publicly accessible literature and would require consulting the primary research article.

### General Properties

Property	Value	Source
Molecular Formula	C <sub>22</sub> H <sub>31</sub> NO <sub>6</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	405.491 g/mol	<a href="#">[1]</a>
Physical Description	Powder	<a href="#">[1]</a>
Type of Compound	Alkaloid	<a href="#">[1]</a>
CAS Number	954379-68-1	

## Solubility

**Neotuberostemonone** is reported to be soluble in a range of organic solvents. However, specific quantitative solubility data (e.g., in mg/mL) is not available in the reviewed literature.

Known Solvents:

- Chloroform
- Dichloromethane
- Ethyl Acetate
- Dimethyl Sulfoxide (DMSO)
- Acetone

## Spectral Data

The structure of **Neotuberostemonone** was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The primary reference for the detailed structural identification is the publication "Alkaloids from *Stemona mairei*" in *Planta Medica* (2007). Researchers should consult this article for the complete and original spectral data.

## Mass Spectrometry (MS)

Detailed fragmentation patterns from mass spectrometry would be available in the primary literature. This data is crucial for confirming the molecular weight and deducing the structure of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Both  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR data are essential for the complete structural assignment of **Neotuberostemonone**. The chemical shifts ( $\delta$ ) and coupling constants ( $J$ ) provide detailed information about the connectivity and stereochemistry of the molecule. The full spectral data is expected to be in the primary reference.

## Infrared (IR) Spectroscopy

IR spectroscopy would provide information about the functional groups present in **Neotuberostemonone**, such as carbonyl groups ( $\text{C}=\text{O}$ ) and carbon-nitrogen bonds ( $\text{C}-\text{N}$ ). Specific absorption bands (in  $\text{cm}^{-1}$ ) would be detailed in the original characterization paper.

## Experimental Protocols

### Isolation of Neotuberostemonone

**Neotuberostemonone** is isolated from the roots of *Stemona mairei*. The general procedure involves the following steps. A detailed protocol with specific quantities, solvent systems, and chromatographic conditions would be described in the primary literature.



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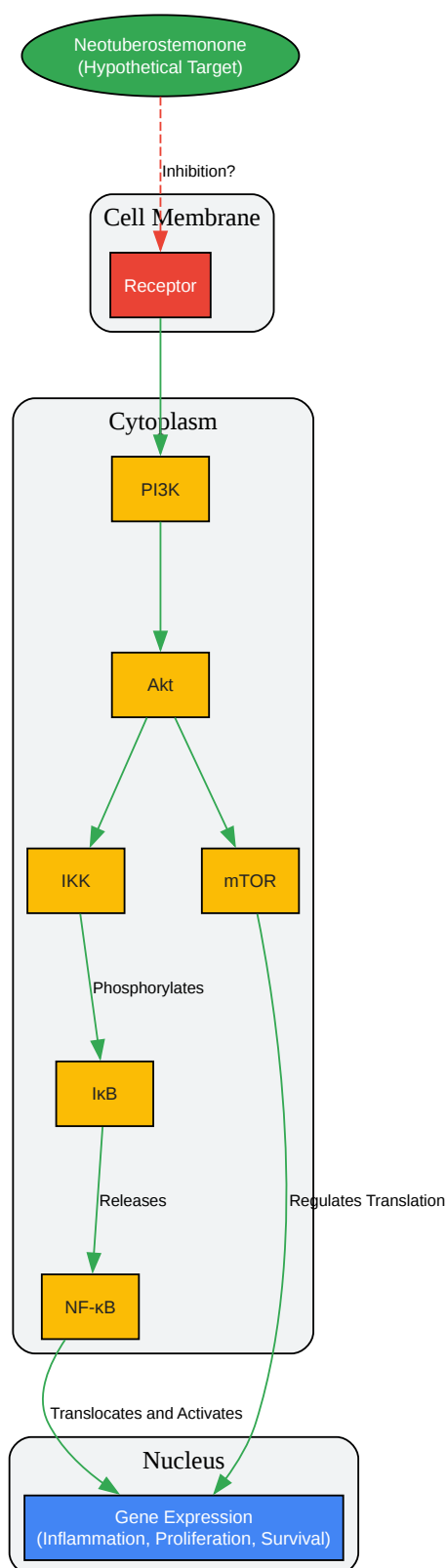
Caption: General workflow for the isolation of **Neotuberostemonone**.

## Biological Activity and Signaling Pathways

The biological activities of *Stemona* alkaloids are well-documented, with prominent antitussive and insecticidal effects. However, specific studies detailing the mechanism of action and the affected signaling pathways of **Neotuberostemonone** are limited in the currently available

literature. Further research is required to elucidate its specific biological targets and molecular mechanisms.

Based on the general understanding of other natural alkaloids with anti-inflammatory and anticancer properties, potential (but unconfirmed for **Neotuberostemonone**) signaling pathways that could be investigated are depicted below. This diagram is a hypothetical representation of common pathways targeted by similar compounds and should not be interpreted as proven for **Neotuberostemonone**.



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Caption: Hypothetical signaling pathways potentially modulated by **Neotuberostemonone**.

## Conclusion

**Neotuberostemonone** is a structurally complex alkaloid with potential for further scientific investigation. This guide summarizes the currently available information on its physical and chemical properties. For detailed experimental data, including specific spectral values and a comprehensive isolation protocol, researchers are strongly encouraged to consult the primary literature, specifically the 2007 article in *Planta Medica* by Cai and Luo. Future research should focus on elucidating its precise biological mechanism of action and its potential therapeutic applications.

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## References

- 1. Pharmacokinetics, biodistribution and excretion studies of neotuberostemonine, a major bioactive alkaloid of *Stemona tuberosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bibliographies: 'Mairei' – Grafiati [grafiati.com]
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